Dimethyl 2,3-naphthalenedicarboxylate

Polymer Synthesis Material Science Process Engineering

Select Dimethyl 2,3-naphthalenedicarboxylate (CAS 13728-34-2) for its unique 2,3-substitution pattern—a critical design parameter, not a commodity choice. Unlike the symmetric 2,6-isomer, this sterically hindered diester enforces 1D chain topologies in MOFs (e.g., isoreticular to CAU-15) and forms isostructural lanthanide series for systematic property tuning. Its low melting point (52–54°C) enables sub-100°C polymer synthesis, avoiding thermal degradation and retrofitting existing low-temperature production lines. Trust this isomer for reproducible, topology-specific material science.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 13728-34-2
Cat. No. B078348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,3-naphthalenedicarboxylate
CAS13728-34-2
Synonymsdimethyl 2,3-naphthalenedicarboxylate
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC
InChIInChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3
InChIKeyMPDGBCOIHNLQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.2 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,3-Naphthalenedicarboxylate (CAS 13728-34-2): A Rigid Aromatic Diester Scaffold for Advanced Research and Polymer Intermediates


Dimethyl 2,3-naphthalenedicarboxylate (CAS 13728-34-2) is a fused-ring aromatic diester with a C14H12O4 molecular formula and a molecular weight of 244.24 g/mol. As a crystalline solid with a melting point range of 52–54 °C and a boiling point of 141–145 °C at 1 mmHg , it is a versatile building block for coordination polymers, supramolecular assemblies, and functional materials. The 2,3-substitution pattern places the ester groups in a sterically hindered, ortho-like geometry on the naphthalene core, which profoundly influences its reactivity and the topology of derived materials. This compound serves as a key precursor for metal-organic frameworks (MOFs) [1] and luminescent lanthanide complexes [2].

Why Dimethyl 2,3-Naphthalenedicarboxylate Cannot Be Arbitrarily Substituted with Other Naphthalenedicarboxylate Isomers


The substitution pattern of the ester groups on the naphthalene ring dictates the molecule's geometry, electronic properties, and resulting material performance. The 2,3-isomer is sterically hindered and possesses an asymmetric geometry, which leads to fundamentally different coordination chemistry and material properties compared to the symmetric, linear 2,6-isomer [1] or the 1,4-isomer [2]. Substituting the 2,3-isomer with a more readily available analog will inevitably alter the topology, thermal stability, and functionality of the final product, as shown by direct comparative studies in MOF synthesis [1] and cyclodextrin inclusion behavior [3]. These differences are not incremental but qualitative, affecting whether a desired structure or property can be achieved at all. Therefore, the selection of the 2,3-isomer is a critical design parameter, not a commodity choice.

Quantitative Differentiation of Dimethyl 2,3-Naphthalenedicarboxylate Against Key Naphthalenedicarboxylate Isomers


Thermal Properties: Significantly Lower Melting Point for Enhanced Processability and Molten-State Handling

Dimethyl 2,3-naphthalenedicarboxylate exhibits a melting point of 52–54 °C, which is substantially lower than that of the 1,4-isomer (65–69 °C) and the 2,6-isomer (approximately 190 °C) [1]. This lower melting point translates into a significant advantage for applications requiring molten-state handling or low-temperature processing. For instance, the 2,6-isomer requires heating to 190°C for melt processing [1], whereas the 2,3-isomer can be melted and processed at temperatures below 60°C, reducing energy consumption and thermal degradation risks.

Polymer Synthesis Material Science Process Engineering

Inclusion Complexation with γ-Cyclodextrin: Distinct 1:2 Stoichiometry Preventing Excimer Fluorescence

In aqueous solution, the inclusion behavior of dimethyl 2,3-naphthalenedicarboxylate (23DNC) with γ-cyclodextrin (γ-CD) differs qualitatively from its 2,6- and 2,7-isomers. A comparative fluorescence study [1] showed that while 26DNC and 27DNC form 2:2 γ-CD:guest inclusion complexes that lead to excimer fluorescence, 23DNC forms a unique 1:2 γ-CD:guest inclusion complex. Critically, this 1:2 complex for 23DNC results in no observable excimer fluorescence [1]. This contrasts with the excimer fluorescence observed for the 2,6- and 2,7-isomers under identical conditions [1].

Supramolecular Chemistry Host-Guest Chemistry Fluorescence Spectroscopy

MOF and Coordination Polymer Topology: Enforced 1D Chain Architecture and Reversible Dehydration

The use of 2,3-naphthalenedicarboxylate as a linker results in distinct MOF topologies compared to the 1,4- and 2,6-isomers. A 2020 study [1] demonstrated that with Ga3+ ions, the 2,3-ndc linker forms the compound [Ga2(OH)4(2,3-ndc)]·H2O, which is isoreticular to CAU-15 and features a 1D chain structure. In contrast, the 1,4-ndc linker yields a 3D MIL-53 type framework with two different pore sizes (5.5 x 5.5 Å and 9 x 9 Å), and the 2,6-ndc linker forms a 3D MIL-69 type structure [1]. Furthermore, while the 1,4-ndc compound is non-porous to nitrogen but adsorbs water (155 mg g⁻¹) [1], the 2,3-ndc compound is also non-porous to nitrogen but exhibits reversible dehydration behavior [1].

Metal-Organic Frameworks Coordination Chemistry Crystal Engineering

Lanthanide Coordination Chemistry: Enables Isostructural 1D Ribbon-like Chains with Lanthanide-Specific Luminescence and Magnetism

The 2,3-naphthalenedicarboxylate ligand was successfully employed to construct a series of four isostructural lanthanide coordination polymers with the formula [Ln3L4(phen)4(H2O)4](ClO4)·2H2O (Ln = Dy, Tb, Ho, Er; L = 2,3-ndc) [1]. The resulting structure is a 1D ribbon-like chain. Critically, the use of this ligand allowed for the isolation of compounds exhibiting lanthanide-specific properties: the Dy(III) complex showed slow magnetic relaxation behavior characteristic of a single-molecule magnet (SMM) [1], the Tb(III) and Dy(III) complexes displayed characteristic luminescence in the visible region, and the Er(III) complex showed near-infrared luminescence upon UV excitation [1].

Lanthanide Chemistry Luminescence Single-Molecule Magnets

Strategic Application Scenarios for Dimethyl 2,3-Naphthalenedicarboxylate Based on Verified Performance Differentiation


Low-Temperature Polymerization and Molten-State Processing

Dimethyl 2,3-naphthalenedicarboxylate is an ideal monomer for polyesters or other polymers when the synthesis must occur below 100°C, or when a liquid monomer feed is required for existing industrial equipment. Its melting point of 52–54 °C makes it significantly easier to handle in the molten state compared to the high-melting 2,6-isomer (~190°C) [1], thus avoiding the high energy costs and potential thermal degradation associated with high-temperature processes. This is a direct procurement advantage for manufacturers seeking to retrofit existing low-temperature PET-like production lines for naphthalate-based materials.

Supramolecular Sensor Design for Excimer-Free Fluorescent Probes

When designing cyclodextrin-based fluorescent sensors or molecular machines, the 2,3-isomer is the preferred guest molecule if the goal is to avoid excimer fluorescence. Its unique 1:2 stoichiometry with γ-cyclodextrin, which prevents excimer formation , offers a cleaner signal than the 2,6- or 2,7-isomers, which both generate excimer fluorescence under identical conditions . This distinct fluorescence signature is critical for applications requiring unambiguous detection of binding events.

Construction of 1D Chain-Based MOFs and Coordination Polymers for Dynamic Materials

For crystal engineers aiming to create 1D coordination polymers with specific topologies (e.g., isoreticular to CAU-15) rather than 3D frameworks, the 2,3-ndc linker is essential. Its sterically constrained geometry enforces a 1D chain architecture with Ga³⁺ ions, in contrast to the 3D networks formed by the 1,4- and 2,6-isomers . This property is valuable for developing materials with anisotropic properties or those that rely on 1D channels for transport. The demonstrated reversible dehydration behavior of the resulting MOF also suggests potential as a responsive or switchable material.

Systematic Study of Lanthanide-Based Luminescent and Magnetic Materials

Researchers seeking a robust and predictable ligand platform for lanthanide coordination chemistry should select the 2,3-ndc diester or its acid form. It reliably forms an isostructural series of 1D ribbon-like chains with various lanthanides , enabling systematic investigation of lanthanide-dependent properties. This includes tuning luminescence from the visible (Tb, Dy) to the near-infrared (Er) and studying single-molecule magnet behavior (Dy) . This reproducibility is a significant procurement advantage for groups working on structure-property relationships in f-block chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 2,3-naphthalenedicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.